

Determining the origin of Tricaprylyl citrate: synthetic vs. plant-based

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Compound of Interest

Compound Name: Tricaprylyl citrate

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Technical Guide: Determining the Origin of Tricaprylyl Citrate

An In-depth Analysis of Synthetic vs. Plant-Based Sourcing for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the origin of **Tricaprylyl citrate**, a common emollient and skin-conditioning agent in cosmetics and pharmaceutical formulations.^{[1][2][3]} The distinction between plant-based and synthetic (petrochemical) origins is critical for formulation claims, regulatory compliance, and meeting consumer demand for naturally derived ingredients. This document details the underlying chemical pathways and presents robust analytical methodologies for definitive source verification.

Synthesis and Precursor Origins of Tricaprylyl Citrate

Tricaprylyl citrate is the tri-ester formed from the reaction of one molecule of citric acid with three molecules of caprylyl alcohol (1-octanol).^{[4][5]} The origin of the final product is entirely dependent on the sources of these two precursors.

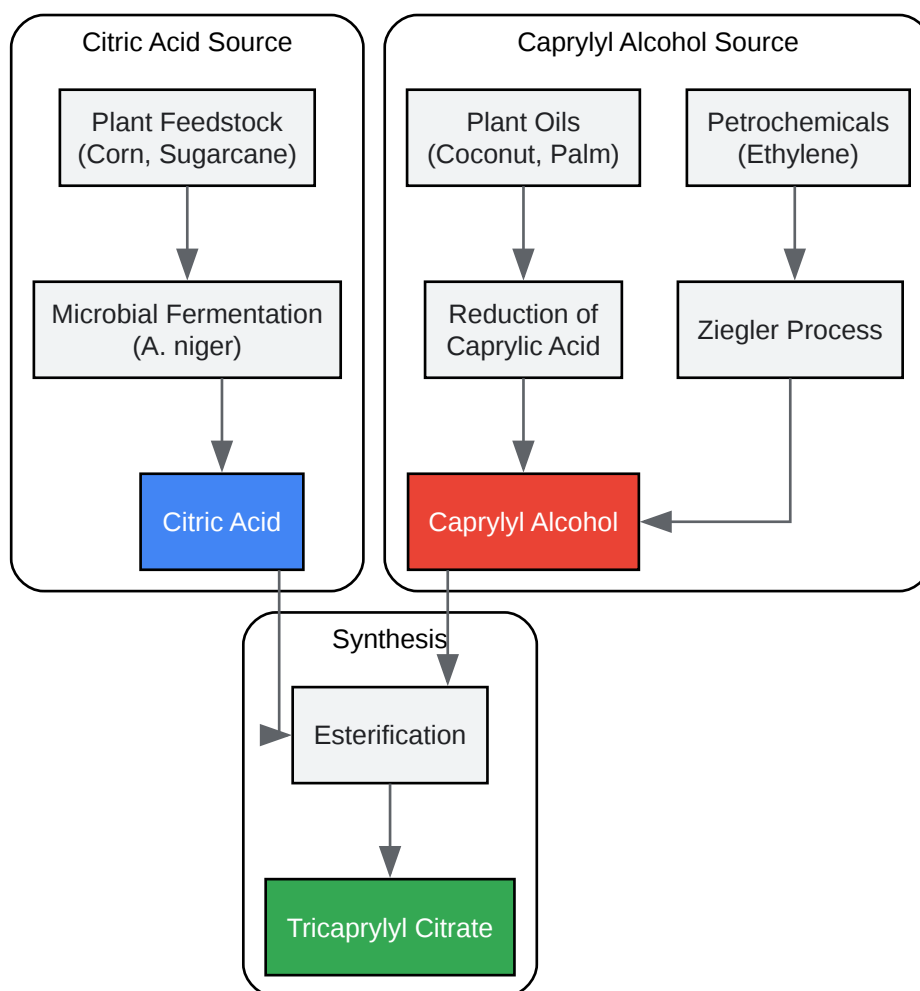
- Citric Acid ($C_6H_8O_7$): The overwhelming majority of commercial citric acid is produced via microbial fermentation of carbohydrate feedstocks.^{[6][7]} Strains of the fungus *Aspergillus*

niger are fed inexpensive sugar sources—such as molasses or corn starch—to efficiently produce citric acid.[8][9][10] While naturally present in citrus fruits, this extraction method is not economically viable for industrial-scale production.[7] Therefore, for the purpose of origin analysis, citric acid is considered a plant-derived ingredient, produced through a biotechnological process.

- Caprylyl Alcohol ($C_8H_{18}O$): Caprylyl alcohol, also known as 1-octanol, has two primary manufacturing routes, leading to a critical divergence in the origin of **Tricaprylyl citrate**:
 - Plant-Based (Oleochemical) Route: Caprylic acid is sourced from natural fats and oils, predominantly coconut or palm kernel oil. This fatty acid is then reduced to form caprylyl alcohol. This route yields a fully plant-derived alcohol.[11]
 - Synthetic (Petrochemical) Route: Ethylene, derived from petroleum or natural gas, is used in the Ziegler process to build linear alpha-olefins, which are subsequently converted to alcohols. This route yields a synthetic, fossil fuel-derived alcohol.[11][12]

The ambiguity of the final product's origin stems directly from the sourcing of the caprylyl alcohol moiety. A manufacturer can produce **Tricaprylyl citrate** that is either fully plant-derived or a hybrid of plant-derived (citric acid) and synthetic (caprylyl alcohol) components.

Diagram 1: Sourcing Pathways for **Tricaprylyl Citrate** Precursors



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Caption: Sourcing pathways for **Tricaprylyl citrate** precursors.

Analytical Framework for Origin Determination

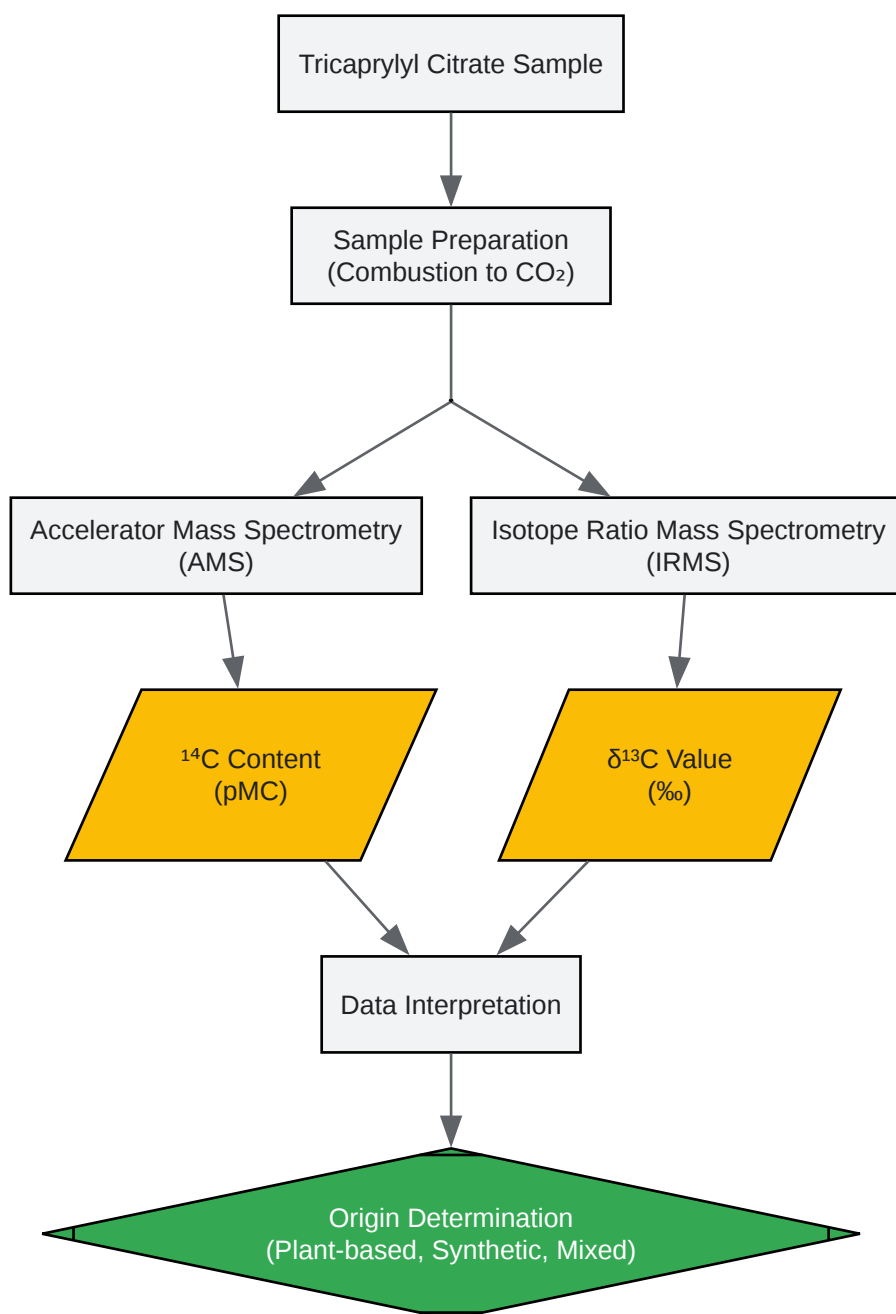
The definitive method for distinguishing between plant-based and petrochemical-derived organic molecules is Isotope Analysis. This technique measures the ratios of specific isotopes of carbon.

- **Radiocarbon (^{14}C) Analysis:** This is the primary method for a "plant-based vs. synthetic" determination.^[13] Living organisms, like plants, incorporate carbon from the atmosphere, which has a known, constant level of the radioactive isotope ^{14}C .^{[14][15]} After the organism dies, the ^{14}C decays with a half-life of approximately 5,730 years.^{[16][17]} In contrast, fossil

fuels (petroleum, natural gas) are millions of years old, meaning any ^{14}C they once contained has completely decayed.[14] Therefore:

- Plant-based materials contain ^{14}C .
- Petrochemical-derived materials are ^{14}C -free.
- Stable Isotope Ratio ($^{13}\text{C}/^{12}\text{C}$) Analysis: This method provides a secondary layer of information. The ratio of stable isotopes ^{13}C to ^{12}C (expressed as $\delta^{13}\text{C}$) varies depending on the carbon fixation pathway used by plants (e.g., C3 vs. C4 photosynthesis).[18] This can help identify the type of plant feedstock used for the precursors.[19] For example, corn and sugarcane (C4 plants) have different $\delta^{13}\text{C}$ values than sugar beets or coconut (C3 plants). [18][20]

Diagram 2: Analytical Workflow for Origin Determination



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Caption: Analytical workflow for origin determination.

Experimental Protocols

The following are detailed protocols for the isotopic analysis of **Tricaprylyl citrate**.

This protocol determines the percentage of modern carbon (pMC), directly correlating to the plant-based content.

- Sample Preparation & Combustion:
 - Weigh approximately 1-5 mg of the purified **Tricaprylyl citrate** sample into a pre-combusted quartz tube.
 - Add an excess of copper (II) oxide (CuO) as an oxidant and a piece of silver foil to remove sulfur and halogens.
 - Evacuate the tube to a high vacuum ($<10^{-3}$ mbar) and seal it with a torch.
 - Combust the sealed tube in a muffle furnace at 850-900°C for 4-6 hours to convert all organic carbon into carbon dioxide (CO₂).
- CO₂ Purification and Graphitization:
 - Cryogenically purify the resulting CO₂ gas by passing it through a series of cold traps to remove water and other non-condensable gases.
 - Quantify the purified CO₂.
 - Reduce the CO₂ to elemental carbon (graphite) in the presence of a metal catalyst (typically iron or cobalt) and hydrogen gas at 600-650°C.[\[21\]](#) The reaction is: $\text{CO}_2 + 2\text{H}_2 \rightarrow \text{C (graphite)} + 2\text{H}_2\text{O}$.
- AMS Measurement:
 - Press the resulting graphite-catalyst mixture into an aluminum target holder.
 - Load the target into the ion source of the AMS system.[\[22\]](#)
 - Bombard the target with a beam of cesium ions (Cs⁺) to produce negatively charged carbon ions (C⁻).
 - Inject the C⁻ ions into the particle accelerator. The high potential (Mega-Volts) in the accelerator's terminal breaks apart molecular isobars (e.g., ¹³CH⁻) that would interfere

with the ^{14}C measurement.[23]

- Use a series of magnets and electrostatic analyzers to separate the ion beam by mass, isolating ^{12}C , ^{13}C , and ^{14}C . [22]
- Measure the currents of the stable isotopes (^{12}C , ^{13}C) in Faraday cups and count the individual ^{14}C ions in a detector. [23]
- Data Calculation and Normalization:
 - Calculate the $^{14}\text{C}/^{12}\text{C}$ ratio of the sample.
 - Normalize this ratio against measurements of modern (e.g., Oxalic Acid I/II) and background (^{14}C -free, e.g., coal) standards run in the same batch. [24]
 - Correct for isotopic fractionation using the simultaneously measured $\delta^{13}\text{C}$ value.
 - Express the final result as percent Modern Carbon (pMC).

This protocol determines the stable carbon isotope ratio, providing information on the plant feedstock type.

- Sample Preparation:
 - Weigh 0.1-0.5 mg of the **Tricaprylyl citrate** sample into a tin capsule.
 - Seal the capsule to exclude atmospheric contamination.
- Combustion and Gas Chromatography:
 - Introduce the sealed capsule into an elemental analyzer (EA) coupled to the IRMS.
 - The sample is combusted at high temperature ($\sim 1000^\circ\text{C}$) in the presence of oxygen, converting the organic carbon to CO_2 .
 - The resulting gases pass through a reduction column (to reduce NO_x to N_2) and a water trap.
 - A gas chromatography column separates the CO_2 from other gases.

- IRMS Measurement:
 - Introduce the purified CO₂ into the ion source of the mass spectrometer.
 - Ionize the CO₂ and accelerate the resulting ions into a magnetic field, which separates the ion beams based on their mass-to-charge ratio (m/z 44 for ¹²C¹⁶O₂, m/z 45 for ¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O, and m/z 46 for ¹²C¹⁸O¹⁶O).[25]
 - Measure the ion beam intensities simultaneously on a triple-collector array.[26]
- Data Calculation and Normalization:
 - Calculate the ¹³C/¹²C ratio of the sample.
 - Express this ratio as a delta (δ) value in parts per thousand (per mil, ‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.[18][26] The formula is: $\delta^{13}\text{C} (\text{‰}) = [(R_{\text{sample}} / R_{\text{standard}}) - 1] \times 1000$, where R is the ¹³C/¹²C ratio.
 - Normalize the results using well-characterized international standards (e.g., NBS 22, USGS24) run within the same analytical sequence.[20]

Data Presentation and Interpretation

The origin of **Tricaprylyl citrate** can be determined by comparing the analytical results to the expected values for its precursors.

Table 1: Typical Isotopic Signatures of Precursor Carbon Sources

Carbon Source	Origin Type	Photosynthesis Pathway	Expected ¹⁴ C (pMC)	Expected δ ¹³ C (‰ vs. VPDB)
Petrochemicals (Ethylene)	Synthetic	N/A (Fossil)	0	-25 to -35
Corn, Sugarcane	Plant-Based	C4	~100	-10 to -14

| Coconut, Palm, Sugar Beet | Plant-Based | C3 | ~100 | -24 to -30 |

The final isotopic signature of **Tricaprylyl citrate** (C₃₀H₅₆O₇) is a weighted average of the carbon from its precursors: 6 carbons from citric acid and 24 carbons (3 x 8) from caprylyl alcohol.

- % Carbon from Citric Acid = (6 / 30) * 100% = 20%
- % Carbon from Caprylyl Alcohol = (24 / 30) * 100% = 80%

Table 2: Calculated Isotopic Signatures for **Tricaprylyl Citrate** by Origin Scenario

Scenario	Citric Acid Origin	Caprylyl Alcohol Origin	Calculated ¹⁴ C (pMC)	Calculated $\delta^{13}\text{C}$ (‰)*	Interpretation
1	Plant (C4-derived)	Plant (C3-derived)	~100	-22.2 to -26.8	Fully Plant-Based
2	Plant (C3-derived)	Plant (C3-derived)	~100	-24.0 to -30.0	Fully Plant-Based
3	Plant (C4-derived)	Synthetic (Petrochemical)	~20	-22.2 to -28.8	Mixed Origin (80% Synthetic)

| 4 | Plant (C3-derived) | Synthetic (Petrochemical) | ~20 | -24.2 to -31.0 | Mixed Origin (80% Synthetic) |

*Calculated using the formula: $\delta^{13}\text{C}_{\text{total}} = (0.20 * \delta^{13}\text{C}_{\text{citric_acid}}) + (0.80 * \delta^{13}\text{C}_{\text{cap_alcohol}})$. A range is provided based on the values in Table 1.

Interpretation Example: A sample of **Tricaprylyl citrate** yielding a result of 101.5 pMC and a $\delta^{13}\text{C}$ value of -25.5‰ would be definitively classified as Fully Plant-Based, likely derived from a C3 plant source for both the citric acid fermentation feedstock and the caprylyl alcohol. Conversely, a result of 20.8 pMC and -27.0‰ would indicate a Mixed Origin, with plant-based citric acid and petrochemical-derived caprylyl alcohol.

Conclusion

The origin of **Tricaprylyl citrate** is not fixed; it can be fully plant-based or a hybrid of plant-based and synthetic components, depending entirely on the manufacturing route chosen for its caprylyl alcohol precursor. Simple reliance on supplier documentation may be insufficient for rigorous verification. The application of a dual-isotope analytical approach, combining ^{14}C analysis for a definitive "fossil vs. modern" carbon assessment with $\delta^{13}\text{C}$ analysis for insight into feedstock type, provides an unequivocal and scientifically robust methodology. This framework empowers researchers, scientists, and drug development professionals to accurately verify the origin of **Tricaprylyl citrate**, ensuring transparency and integrity in product formulation and labeling.

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